![molecular formula C19H15NOS B2653715 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one CAS No. 1164564-77-5](/img/structure/B2653715.png)
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one
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Description
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one, otherwise known as 4-methyl-2-phenyl-1,3-thiazol-5-yl acetophenone, is a chemical compound with a wide range of applications in scientific research. This compound is a colorless to pale yellow liquid with a pleasant odor, and is relatively stable in air. It is soluble in most organic solvents, such as ethanol and ether, and is soluble in water at room temperature. 4-methyl-2-phenyl-1,3-thiazol-5-yl acetophenone has been studied extensively in recent years, and has been found to have numerous applications in research, including as a reagent in synthesis, as a fluorescent probe, and as an inhibitor of enzymes.
Scientific Research Applications
Thiazolidinediones as Pharmacophores
Thiazolidinediones (TZDs), known for their broad spectrum of pharmacological activities, serve as a core structure for developing antimicrobial, anticancer, and antidiabetic agents. The TZD nucleus is a versatile scaffold that allows for structural modifications at N-3 and C-5 positions, leading to novel drug molecules with specific therapeutic actions (Singh et al., 2022).
Synthetic Methodologies and Biological Activities
Research on thiazolidine derivatives has identified these compounds as candidates for various therapeutic applications, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective treatments. The synthesis of these compounds employs various methodologies, including multicomponent reactions and green chemistry approaches, highlighting their pharmacokinetic activity and potential as drug agents (Sahiba et al., 2020).
Structural Exploitation for Drug Development
The structural exploitation of the thiazolidine nucleus has been a focus for developing novel drug molecules targeting life-threatening ailments. Various substitutions at the N-3 and C-5 positions of the TZD core have been explored to enhance the biological activity and mechanism of action of these compounds, contributing to the advancement of medicinal chemistry (Singh et al., 2022).
Thiazolidin-4-Ones and Their Bioactivity
Thiazolidin-4-ones, another significant class of heterocyclic compounds, exhibit a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of different substituents on their molecular structure contributes to their effectiveness as drug agents, offering insights into the rational design of new molecules with enhanced biological activity (Mech et al., 2021).
properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS/c1-14-18(17(21)13-12-15-8-4-2-5-9-15)22-19(20-14)16-10-6-3-7-11-16/h2-13H,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARWTLHYUZGUDZ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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